molecular formula C15H12FN3O2S B2662141 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 953137-49-0

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2662141
CAS No.: 953137-49-0
M. Wt: 317.34
InChI Key: JDEDOSZNLUZVCN-UHFFFAOYSA-N
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Description

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that features a fluorophenyl group, an isoxazole ring, and a thiazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step would involve coupling the isoxazole and thiazole intermediates through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the isoxazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group could undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the isoxazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with isoxazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
  • 2-(5-(4-bromophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide
  • 2-(5-(4-methylphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide might confer unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets, compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-9-8-22-15(17-9)18-14(20)7-12-6-13(21-19-12)10-2-4-11(16)5-3-10/h2-6,8H,7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDOSZNLUZVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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